

# Preliminary Studies on the Therapeutic Potential of TCB008: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CW 008    |           |
| Cat. No.:            | B15542123 | Get Quote |

Disclaimer: Publicly available information on a specific therapeutic agent designated "**CW 008**" is not available. This technical guide focuses on TCB008, a gamma-delta ( $\gamma\delta$ ) T cell immunotherapy currently in clinical development, which aligns with the inquiry's focus on novel therapeutic agents.

For Researchers, Scientists, and Drug Development Professionals.

This document provides an in-depth overview of the preliminary studies and therapeutic potential of TCB008, an allogeneic cell therapy based on expanded Vy9V $\delta$ 2 T cells. The information is compiled from publicly available clinical trial data and scientific context on y $\delta$  T cell biology.

### **Introduction to TCB008**

TCB008 is an investigational advanced therapy medicinal product composed of allogeneic (donor-derived) gamma-delta ( $\gamma\delta$ ) T cells.[1] Specifically, it consists of expanded CD3+ T cells that express the V $\gamma$ 9V $\delta$ 2 T cell receptor (TCR).[1] These cells are a subset of unconventional T lymphocytes that play a crucial role in innate and adaptive immunity. Unlike conventional alphabeta ( $\alpha\beta$ ) T cells, V $\gamma$ 9V $\delta$ 2 T cells can recognize and target malignant cells in a major histocompatibility complex (MHC)-independent manner, making them an attractive candidate for a universal, off-the-shelf cell therapy.

The therapeutic rationale for TCB008 is to harness the natural anti-tumor capabilities of  $Vy9V\delta2$  T cells and administer them to patients to enhance their immune response against



cancer.[1] The current clinical focus is on hematological malignancies, such as Acute Myeloid Leukemia (AML) and Myelodysplastic Syndrome (MDS).[1]

## **Proposed Mechanism of Action**

 $V\gamma9V\delta2$  T cells are uniquely equipped to recognize stress-induced ligands, particularly phosphoantigens (pAgs), which are overexpressed on the surface of many tumor cells due to dysregulated metabolic pathways. The proposed mechanism of action for TCB008 follows a multi-step process:

- Recognition: The Vγ9Vδ2 TCR directly recognizes pAgs on the surface of tumor cells. This
  recognition does not require MHC presentation, allowing for broad applicability across
  different patients without the need for HLA matching.
- Activation: Upon binding to target cells, the Vy9Vδ2 T cells become activated.
- Tumor Lysis: Activated TCB008 cells employ several effector mechanisms to eliminate cancer cells, including:
  - Cytotoxicity: Release of cytotoxic granules containing perforin and granzymes, which induce apoptosis in the target cell.
  - Death Receptor Ligation: Engagement of death receptors like FasL and TRAIL on tumor cells.
- Immune System Modulation: TCB008 cells can also influence the broader tumor microenvironment by releasing pro-inflammatory cytokines (e.g., IFN-γ, TNF-α) and acting as antigen-presenting cells (APCs) to prime a wider, adaptive anti-tumor immune response.











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Preliminary Studies on the Therapeutic Potential of TCB008: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15542123#preliminary-studies-on-cw-008-s-therapeutic-potential]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com